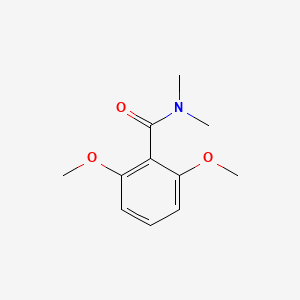

2,6-dimethoxy-N,N-dimethylbenzamide

Description

2,6-Dimethoxy-N,N-dimethylbenzamide is a benzamide derivative characterized by two methoxy (-OCH₃) groups at the ortho (2 and 6) positions of the benzene ring and a dimethylamide (-N(CH₃)₂) group at the para position. The molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol (inferred from structural analogs in ). This compound’s structure imparts unique electronic and steric properties due to the electron-donating methoxy groups and the bulky dimethylamide substituent.

Synthetic routes for related benzamides often involve coupling benzoyl chloride derivatives with amines under controlled conditions, as seen in and . For example, N,N-diethyl-2,6-dimethoxybenzamide is synthesized via nucleophilic acyl substitution, leveraging the reactivity of acyl chlorides .

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2,6-dimethoxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C11H15NO3/c1-12(2)11(13)10-8(14-3)6-5-7-9(10)15-4/h5-7H,1-4H3 |

InChI Key |

OJPOWIJCONCLNP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC=C1OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups enhance electron density on the benzene ring, improving stability toward electrophilic attack compared to chloro substituents .

- Lipophilicity : N,N-Diethyl analogs exhibit higher lipophilicity than dimethyl derivatives, influencing bioavailability and tissue penetration .

- Chromatographic Behavior : N,N-Dimethylbenzamide derivatives show distinct retention indices due to reduced hydrogen-bonding capacity compared to primary amides .

Pharmacological and Metabolic Profiles

Anticonvulsant Activity

- 4-Amino-N-(2,6-dimethylphenyl)benzamide (Compound 2): Exhibits ED₅₀ = 1.7 mg/kg (mice, MES model) but undergoes rapid N-acetylation, reducing efficacy .

- 4-Methyl Analog (Compound 4) : Steric hindrance from ortho-methyl groups slows metabolism, prolonging plasma half-life and enhancing hexobarbital potentiation (61% increase in sleeping time at 375 µg/kg) .

Metabolic Pathways

- D2916 (2,6-Dimethylbenzamide Derivative): Hydroxylation occurs at methyl groups, with sex-specific preferences (males: phenyl ring; females: isoxazolyl ring) . Methoxy groups in this compound are likely metabolized via O-demethylation, yielding phenolic intermediates, which could alter toxicity profiles .

Material Science and Crystallography

- Co-Crystal Formation : 2,6-Dimethoxybenzoic acid forms co-crystals with N-(4-acetylphenyl)benzamide, suggesting methoxy groups facilitate hydrogen-bonding networks critical for crystal engineering .

- Thiadiazolyl Derivatives : N-[5-(1,1-Dimethylhexyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide (C₁₈H₂₇N₃O₂S) demonstrates applications in agrochemicals due to its heterocyclic moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.